molecular formula C18H20N4O2 B12229847 2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12229847
M. Wt: 324.4 g/mol
InChI Key: MAFSZVCSVUDVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting with the formation of the pyrrole ring. One common method involves the reaction of amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and ethanol (EtOH), and catalysts like zinc complexes . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine include other pyrrole and pyrrolidine derivatives. These compounds share a similar core structure but may differ in their substituents and overall properties . Some examples include:

  • Makaluvamine M
  • Ryanodine
  • Rhazinilam
  • Lamellarin
  • Prodigiosin
  • Myrmicarin
  • Sceptrin

These compounds are known for their diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

(2-methoxyphenyl)-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone

InChI

InChI=1S/C18H20N4O2/c1-24-16-6-3-2-5-15(16)17(23)21-9-13-11-22(12-14(13)10-21)18-19-7-4-8-20-18/h2-8,13-14H,9-12H2,1H3

InChI Key

MAFSZVCSVUDVAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC3CN(CC3C2)C4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.